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Compound of Interest |

(E)-O-(3-
Compound Name: Chloroallyl)hydroxylamine
hydrochloride

Cat. No.: B150716

A Comparative Guide to (E)-O-(3-
Chloroallyl)hydroxylamine for Researchers

For scientists and professionals in drug development and agricultural research, the selection of
appropriate reagents is paramount to the success of synthetic endeavors. This guide provides
a comprehensive cross-validation of (E)-O-(3-Chloroallyl)hydroxylamine, presenting its
performance in context with alternative O-substituted hydroxylamines. The following sections
detail comparative quantitative data, experimental protocols for key applications, and visual
representations of associated chemical pathways and workflows.

Performance in Synthesis

(E)-O-(3-Chloroallyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized
for the formation of oxime ethers. Its reactivity is often compared with other O-
allylnydroxylamines. The chloro-substituent in the allyl group can influence reaction outcomes,
including yields and reaction times.

Table 1: Comparative Synthesis Yields of O-Substituted Hydroxylamines
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Compound

Synthesis
Method

Reported Yield
(%)

Purity (%) Reference

(B)-O-(3-
Chloroallyl)hydro

xylamine

Reaction of
hydroxylamine
with 1,3-
dichloropropene
and an alkali
liquor, using
methyl isobutyl
ketone as a
protective agent

and solvent.

Patent
CN112851544A

92.65-95.5 99.1-99.8

O-(trans-
chloroallyl)hydro
xylamine

hydrochloride

Reaction of ethyl
acethydroximate
with trans-1,3-
dichloropropene
followed by
hydrolysis with
hydrochloric

acid.

Patent
EP0440582A1

87.5 (in aqueous N
) Not specified
solution)

Various Oxime
Ethers

One-pot reaction
of
aldehydes/keton
es with
hydroxylamine
hydrochloride
and alkyl halides
using potassium
carbonate in
THF

75 - 82 Not specified [1]

Various O-
Acylhydroxamate

S

Reaction of
oxime chlorides
with carboxylic

acids.

up to 85 Not specified 2]
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Applications and Efficacy

Derivatives of (E)-O-(3-Chloroallyl)hydroxylamine are explored for their potential as
antimicrobial and herbicidal agents. The biological activity of the resulting oxime ethers is a key
performance indicator.

Antimicrobial Activity

The introduction of the (E)-O-(3-chloroallyl)oxyimino group into various molecular scaffolds is a
strategy for developing new antimicrobial agents. The minimum inhibitory concentration (MIC)
is a standard measure of efficacy. While direct MIC values for derivatives of (E)-O-(3-
Chloroallyl)hydroxylamine were not found in the immediate search, data for other substituted
oxime ethers provide a relevant benchmark for expected performance.

Table 2: Antimicrobial Activity (MIC) of Representative Oxime Ether Derivatives

Compound Class Test Organism(s) MIC Range (pg/mL) Reference

P. aeruginosa, E. coli,

N-substituted S. aureus, S.
. . o <15 - >1000 [3]
hydroxylamines epidermidis, B.
anthracis
1-(2-Naphthyl)-2-
(imidazole-1- C. albicans, C. krusei,
: . 1-2 [4]
yl)ethanone oxime C. parapsilosis
ethers
Indole-3-carboxamido-  S. aureus, P.
: : . 2-64 [5]
polyamine conjugates  aeruginosa
Flavonoid derivatives ] o
) ) E. faecalis, S. aureus, Potent inhibition by 6-
with chloro and nitro ) ) ) 6]
E. coli, C. albicans chloro-8-nitroflavone
groups
Herbicidal Activity

(E)-O-(3-Chloroallyl)hydroxylamine is a precursor for the synthesis of oxime ethers with
potential herbicidal properties.[7] The herbicidal activity of these compounds is evaluated by
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their ability to inhibit the growth of various weed species.

Table 3: Herbicidal Activity of Related Oxime Ether Derivatives

Compound Class Test Weed Species  Observed Activity Reference

Some compounds

] ] showed effects
(E)/(2)-Verbenone Brassica campestris,
i ] ) comparable to the [7]
oxime ethers Echinochloa crusgalli ) o
commercial herbicide

flumioxazin.

Paddy and upland
_ Several analogs
3-substituted weeds (e.g., o
_ ) ~ exhibited excellent to [8]
toxoflavin analogs Echinochloa crus-galli, ) o o
) high herbicidal activity.
Chenopodium album)

O-demethyl butylated
visnagin analogue
O-Alkyl analogues of ] ]
Lemna pausicostata was the most active [9]
with an IC50 of 47.2

MM,

khellin and visnagin

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental
results.

Synthesis of (E)-O-(3-Chloroallyl)hydroxylamine

A high-yield synthesis involves the reaction of a hydroxylamine solution with methyl isobutyl
ketone to form methyl isobutyl ketoxime. This intermediate is then reacted with 1,3-
dichloropropene and an alkali solution. The reaction mixture is then neutralized, and the
product is extracted and purified. This method is reported to produce (E)-O-(3-
Chloroallyl)hydroxylamine with high purity and yield.
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General Protocol for Antimicrobial Susceptibility Testing
(Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory
Concentration (MIC) of a compound.[10][11]

Preparation of Reagents: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) and
a stock solution of the test compound in a suitable solvent.

o Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the test
compound stock solution with CAMHB to achieve a range of concentrations.

¢ Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a
0.5 McFarland standard. Dilute this suspension to achieve a final concentration of
approximately 5 x 105 colony-forming units (CFU)/mL in each well.

 Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the
diluted test compound. Include a positive control (inoculum without the compound) and a
negative control (broth only).

 Incubation: Incubate the plate at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

Visualizing Chemical Processes

Diagrams created using Graphviz provide clear visual representations of reaction pathways
and experimental workflows.
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Synthesis of (E)-O-(3-Chloroallyl)hydroxylamine
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Caption: Synthetic pathway for (E)-O-(3-Chloroallyl)hydroxylamine.
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Workflow for Antimicrobial Susceptibility Testing (MIC)
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Caption: Experimental workflow for determining Minimum Inhibitory Concentration.
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General Pathway to Bioactive Oxime Ethers
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Caption: From reagent to biological activity data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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